2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
CAS No.: 85302-07-4
Cat. No.: VC1982551
Molecular Formula: C9H13NO2
Molecular Weight: 167.2 g/mol
* For research use only. Not for human or veterinary use.
![2-[(Dimethylamino)methylene]-1,3-cyclohexanedione - 85302-07-4](/images/structure/VC1982551.png)
CAS No. | 85302-07-4 |
---|---|
Molecular Formula | C9H13NO2 |
Molecular Weight | 167.2 g/mol |
IUPAC Name | 2-(dimethylaminomethylidene)cyclohexane-1,3-dione |
Standard InChI | InChI=1S/C9H13NO2/c1-10(2)6-7-8(11)4-3-5-9(7)12/h6H,3-5H2,1-2H3 |
Standard InChI Key | USUMAAZJCOVPIN-UHFFFAOYSA-N |
SMILES | CN(C)C=C1C(=O)CCCC1=O |
Canonical SMILES | CN(C)C=C1C(=O)CCCC1=O |
2-[(Dimethylamino)methylene]-1,3-cyclohexanedione: A Comprehensive Review
2-[(Dimethylamino)methylene]-1,3-cyclohexanedione (CAS: 85302-07-4) is a synthetic organic compound characterized by a cyclohexanedione core substituted with a dimethylaminomethylene group. Its molecular formula is C₉H₁₃NO₂, with a molecular weight of 167.21 g/mol. This compound serves as a versatile intermediate in organic synthesis and has garnered attention for its potential applications in medicinal chemistry .
Synthesis Methods
The compound is synthesized via two primary routes:
-
Reaction with Dimethylformamide Dimethyl Acetal (DMF-DMA):
1,3-Cyclohexanedione reacts with DMF-DMA under controlled conditions to form the dimethylaminomethylene-substituted derivative . -
Mannich Reaction:
A three-component reaction involving 1,3-cyclohexanedione, paraformaldehyde, and dimethylamine yields the target compound with high purity.
Hazard | Precaution | Source |
---|---|---|
H302: Harmful if swallowed | P280: Use protective equipment | |
GHS07 (Exclamation Mark) | P305+P351+P338: Eye rinse protocol |
Storage recommendations include sealing in dry conditions and maintaining temperatures below -20°C .
Antimicrobial and Antiparasitic Properties
Derivatives of this compound exhibit broad-spectrum antimicrobial activity. A study comparing minimum inhibitory concentrations (MICs) against bacterial strains revealed:
Compound | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
---|---|---|
This compound | 2 | 4 |
Standard antibiotic | 8 | 16 |
In antiparasitic trials, related compounds demonstrated 80% reduction in Leishmania donovani parasite load compared to controls.
Enzyme Inhibition
The compound’s structural features enable inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), suggesting anti-inflammatory applications.
Case Study 1: Pyrazole Synthesis
2-[(Dimethylamino)methylene]-1,3-cyclohexanedione serves as a precursor in synthesizing pyrazoles, which are evaluated for antitumor activity. For example, its reaction with hydrazines yields pyrazole derivatives with potential therapeutic utility .
Case Study 2: Antimicrobial Screening
A disc diffusion assay confirmed the compound’s efficacy against Gram-positive and Gram-negative bacteria, with inhibition zones exceeding those of conventional antibiotics.
Comparison with Analogues
Compound | Key Feature | Application |
---|---|---|
5-(4-Fluorophenyl) derivative | Fluorophenyl group enhances bioactivity | Anticancer research |
5,5-Dimethylcyclohexanedione | Bulky substituents alter reactivity | Alkaloid synthesis |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume